HDAC8 Inhibition: Qualitative Functional Annotation Lacking Quantified Comparator Data
Vendor annotations describe 4-Dimethylamino-N-hydroxy-benzamidine as a potent inhibitor of histone deacetylase 8 (HDAC8), suggesting a mechanism related to zinc-chelating N-hydroxybenzamidine pharmacophores . However, no peer-reviewed study providing an IC50 value, Ki, or any quantitative inhibitory constant against any HDAC isoform for this precise compound was identified in the public literature as of April 2026. For procurement decisions, this means the HDAC8 activity is a qualitative class-level inference derived from the N-hydroxybenzamidine scaffold [1] rather than a verified property of this specific molecule. Researchers requiring validated HDAC8 inhibitors with quantitative data (e.g., PCI-34051, IC50 = 10 nM for HDAC8) should note the evidence gap.
| Evidence Dimension | HDAC8 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | PCI-34051 (a validated HDAC8 inhibitor): IC50 = 10 nM (HDAC8); N-Hydroxybenzamide (unsubstituted scaffold): Typically >1 µM for HDAC8 |
| Quantified Difference | Not calculable; quantitative data gap precludes comparison |
| Conditions | N/A (no public assay data for the target compound) |
Why This Matters
Without quantitative IC50 data, a scientist cannot confirm that this compound achieves the level of HDAC8 inhibition required for their cellular or biochemical assay, making it unsuitable as a primary tool compound without first investing in in-house validation.
- [1] Suzuki T, Miyata N. Non-hydroxamate histone deacetylase inhibitors. Curr Med Chem. 2005;12(24):2867-80. doi:10.2174/092986705774454706. (Review establishing that N-hydroxybenzamidine scaffolds act as zinc-binding groups in HDAC inhibition.) View Source
